Elfazepam

Description

Historical Context of Elfazepam Research and Investigational Development

The investigational history of this compound is rooted in the broader exploration of benzodiazepine (B76468) derivatives for various pharmacological applications. While the initial discovery of benzodiazepines in the 1950s by Leo Sternbach at Hoffmann-La Roche led to the development of widely known anxiolytic and sedative agents like chlordiazepoxide and diazepam, subsequent research sought to identify compounds with more selective or unique activity profiles. nih.gov

This compound emerged from this period of extensive chemical modification of the benzodiazepine structure. A key milestone in its documented history is the issuance of U.S. Patent 4,010,154. wikipedia.org This patent laid the groundwork for the synthesis and initial investigation of this compound. Unlike many of its predecessors that were primarily developed for central nervous system effects such as anxiety and insomnia, the investigational development of this compound took a different trajectory. Research efforts were predominantly focused on its potential applications in veterinary medicine and animal husbandry as a chemical feed intake stimulant. tripsitter.comnih.gov This distinct focus was driven by early observations of its potent appetite-stimulating properties in various animal species.

Classification within Benzodiazepine Pharmacological Research Frameworks

From a chemical standpoint, this compound is classified as a 1,4-benzodiazepine. tripsitter.com This classification is based on its core chemical structure. Pharmacologically, it is understood to act as a positive allosteric modulator of the GABA-A receptor, a mechanism of action shared by most benzodiazepines. tripsitter.com This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to inhibitory effects on neuronal excitability.

However, this compound's profile within benzodiazepine research frameworks is considered atypical. While most research on benzodiazepines has centered on their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties, this compound is primarily noted for its potent orexigenic (appetite-stimulating) and gastric secretion inhibitory effects. tripsitter.com This unique combination of effects distinguishes it from more traditional benzodiazepines. The sedative and anxiolytic effects of this compound are presumed to exist but have not been the primary focus of scientific investigation. wikipedia.orgchemeurope.com

Overview of Key Preclinical Research Trajectories for this compound

The preclinical research on this compound has been almost exclusively centered on its effects as a feed intake stimulant in various animal models. These investigations have explored its behavioral and physiological responses, particularly in livestock species.

Key Research Findings from Preclinical Studies:

Appetite Stimulation: Numerous studies have demonstrated that this compound is a potent stimulator of feed intake in a variety of animals, including sheep, cattle, and rats. nih.govcapes.gov.br It has been shown to induce animals to consume larger meals. tamu.edu

Inhibition of Gastric Acid Secretion: Research has also revealed that this compound suppresses gastric acid secretion. wikipedia.orgnih.gov This effect has been observed in conjunction with its appetite-stimulating properties.

Mechanism of Action for Orexigenic Effects: While the traditional benzodiazepine effects of this compound are attributed to its action on GABA-A receptors, the precise mechanism behind its potent appetite-stimulating properties remains to be fully elucidated. tripsitter.com It is known that benzodiazepine-induced hyperphagia may be mediated by the α2/α3 subtype of the GABA-A receptor and may involve enhancing the positive hedonic evaluation of food. nih.govresearchgate.net

Effects on Abomasal Function: Studies in sheep have shown that this compound, while increasing feed intake, can decrease abomasal acid secretion. nih.gov

The following table summarizes the key preclinical research findings for this compound:

| Research Area | Key Findings | Animal Models |

| Feed Intake Stimulation | Potently increases feed intake and meal size. | Sheep, Cattle, Rats |

| Gastric Acid Secretion | Suppresses the secretion of gastric acid. | Sheep |

| Mechanism of Action | Acts on GABA-A receptors; specific mechanism for orexigenic effects is not fully understood. | General (based on benzodiazepine pharmacology) |

| Abomasal Function | Decreases abomasal acid secretion. | Sheep |

Structure

2D Structure

3D Structure

Properties

CAS No. |

52042-01-0 |

|---|---|

Molecular Formula |

C19H18ClFN2O3S |

Molecular Weight |

408.9 g/mol |

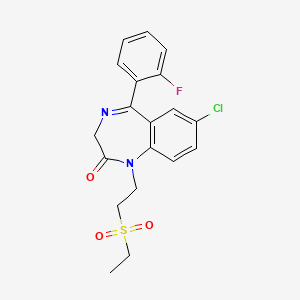

IUPAC Name |

7-chloro-1-(2-ethylsulfonylethyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C19H18ClFN2O3S/c1-2-27(25,26)10-9-23-17-8-7-13(20)11-15(17)19(22-12-18(23)24)14-5-3-4-6-16(14)21/h3-8,11H,2,9-10,12H2,1H3 |

InChI Key |

BSPSXMXQKZZNFP-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F |

Other CAS No. |

52042-01-0 |

Synonyms |

elfazepam |

Origin of Product |

United States |

Elfazepam Chemical Synthesis and Structural Research Methodologies

Structural Characterization and Analog Derivation for Research Purposes

The structural characterization of Elfazepam is foundational to understanding its chemical properties and for the rational design of related compounds. This compound is chemically identified as 7-chloro-1-(2-(ethylsulfonyl)ethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one ontosight.ai. Its structure incorporates a benzodiazepine (B76468) ring system, a common motif among compounds in its class, which is further substituted with an ethylsulfonyl group and a fluorophenyl ring ontosight.ai. These specific modifications contribute to its unique chemical profile.

For research purposes, the derivation of analogs often employs computational methodologies such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking studies herts.ac.ukcosector.comnih.gov. These in silico approaches allow researchers to predict the biological activity and binding affinity of hypothetical or newly identified molecules by analyzing the correlation between their molecular structures and observed activities nih.govcollaborativedrug.comfrontiersin.org. This predictive capability is crucial for exploring a broader chemical space and guiding the synthesis of novel derivatives for further investigation herts.ac.ukcosector.com. Molecular modification, a strategy involving chemical alterations to known drug molecules, is also a key method for generating analogs to improve specific properties for research biomedres.us.

Synthetic Pathways and Methodological Advancements in this compound Production

The synthesis of this compound involves specific chemical transformations. One documented pathway for this compound production includes the reaction of a benzophenone (B1666685) derivative with a glycine (B1666218) equivalent, which is typically masked as a 2,5-oxazolidinedione, to yield the final product wikipedia.org. This synthetic route is a key aspect of this compound's chemical accessibility for research and development.

Broader advancements in the methodologies for synthesizing benzodiazepine compounds, which could be applicable to this compound or its analogs, often involve condensation reactions nih.gov. These reactions typically utilize various acidic catalysts, such as H-MCM-22, to enhance the condensation process between o-phenylenediamines and ketones nih.gov. Such advancements aim to achieve high selectivity, good-to-excellent yields, and shorter reaction times, often under ambient conditions nih.gov. The development of such efficient synthetic methods is vital for the scalable production of benzodiazepines and their derivatives for research and industrial applications.

Investigation of Structural Modifications and Their Implications for Research

The investigation of structural modifications in this compound and its derivatives is primarily driven by Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies nih.govcollaborativedrug.comnih.govresearchgate.net. These studies systematically analyze how changes in the molecular structure correlate with alterations in specific chemical or biological properties. The fundamental principle behind SAR is that similar compounds tend to exhibit similar physical and biological properties, allowing for predictions of activity based on structural features collaborativedrug.com.

In the context of research, structural modifications are strategically applied to achieve specific objectives, such as enhancing certain activities, refining molecular properties, or exploring new chemical entities within the benzodiazepine class biomedres.uswum.edu.plmdpi.com. For instance, computational models, including QSAR and molecular docking, are employed to assess the impact of structural changes on binding affinity to target receptors, providing insights for further molecular design herts.ac.ukcosector.comnih.gov. This allows researchers to understand the functional implications of structural variations and guide the synthesis of compounds with desired characteristics for scientific investigation biomedres.usmdpi.com. The goal of these modifications is to refine molecules, leading to a deeper understanding of their interactions at a molecular level, which is critical for advancing chemical and biological research.

Molecular Pharmacological Mechanisms of Elfazepam at the Gabaergic System

Allosteric Modulation of GABA-A Receptor Function by Elfazepam

Subunit-Dependent Modulatory Effects and Isoform Selectivity Research (e.g., α, β, γ subunit contributions)

GABA-A receptors are pentameric ligand-gated ion channels, typically composed of two alpha (α), two beta (β), and one gamma (γ) subunit, forming a central chloride ion channel. wikipedia.org The binding site for benzodiazepines is distinct from the endogenous GABA binding site and is located at the interface between an α and a γ subunit. wikipedia.orgnih.govnih.gov For GABA-A receptors to be sensitive to the modulatory effects of benzodiazepines, they must contain both an α and a γ subunit. wikipedia.orgabertay.ac.ukflorey.edu.aunih.gov

The specific subunit composition of a GABA-A receptor significantly influences its pharmacological characteristics and the profile of effects elicited by benzodiazepines. nih.govabertay.ac.uknih.govmassbank.euplos.org Different α subunit isoforms are associated with distinct pharmacological actions:

α1 subunits are primarily linked to sedative, hypnotic, and anterograde amnesic effects, and contribute to anticonvulsant actions. nih.govabertay.ac.uknih.govplos.orgguidetopharmacology.orgiu.edufrontiersin.org

α2 and α3 subunits are largely responsible for anxiolytic and muscle relaxant effects. nih.govabertay.ac.ukplos.orgguidetopharmacology.orgiu.edufrontiersin.org

α5 subunits also contribute to myorelaxant actions and are implicated in modulating temporal and spatial memory. nih.govabertay.ac.ukplos.orgguidetopharmacology.orgiu.edu

GABA-A receptors containing α4 or α6 subunits are generally insensitive to classical 1,4-benzodiazepines. nih.govabertay.ac.uknih.govbiorxiv.org

While this compound is recognized as a benzodiazepine (B76468), specific detailed research findings quantifying its unique subunit-dependent modulatory effects or its precise isoform selectivity (e.g., quantitative binding data for different α, β, or γ subunit combinations) are not extensively documented in the available scientific literature. Therefore, its modulatory effects are generally understood to align with the broader pharmacological principles governing benzodiazepine interactions with GABA-A receptor subtypes.

Table 1: General Benzodiazepine Subunit Selectivity and Associated Effects on GABA-A Receptors

| Alpha Subunit Isoform(s) | Associated Pharmacological Effect(s) |

| α1 | Sedation, Hypnosis, Anterograde Amnesia, Anticonvulsant effects |

| α2, α3 | Anxiolysis, Muscle Relaxation |

| α5 | Muscle Relaxation, Modulation of Temporal and Spatial Memory |

| α4, α6 | Insensitivity to classical 1,4-benzodiazepines |

Downstream Cellular and Neurophysiological Effects

This compound's interaction with the GABAergic system leads to significant downstream cellular and neurophysiological effects, primarily by enhancing inhibitory neurotransmission.

Impact on Neuronal Excitability in Preclinical Models

The primary impact of this compound, consistent with other benzodiazepines, is a reduction in neuronal excitability. wikipedia.orgwikipedia.orgnih.govabertay.ac.uknih.govwikipedia.org This occurs because benzodiazepines act as positive allosteric modulators of GABA-A receptors, increasing the frequency of chloride ion channel opening when GABA binds. wikipedia.orgnih.govabertay.ac.uknih.govwikipedia.orgcycpeptmpdb.com The influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane, making the neuron less likely to fire action potentials. wikipedia.orgnih.govabertay.ac.uknih.govwikipedia.org

In preclinical contexts, this compound has been noted to make neurons "less likely to fire action potentials." wikipedia.org For instance, in an animal model where increased polysynaptic burst excitation was observed in EC L5 neurons, this compound was listed among compounds relevant to such excitability, implying its role in reducing this excitation. wikipedia.org While the general mechanism of benzodiazepine-induced reduction in neuronal excitability is well-established through various in vitro and in vivo electrophysiological studies on GABA-A receptor modulation, detailed, specific preclinical model data (e.g., quantitative electrophysiological recordings, dose-response curves, or specific neuronal firing rate changes) directly attributable to this compound are not extensively available in the provided literature.

Modulation of Neurotransmitter Release in Specific Central Nervous System Regions (e.g., GABA)

This compound, by enhancing the function of GABA-A receptors, intensifies the inhibitory actions of GABAergic neurons. guidetopharmacology.orgwikipedia.org GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, widely distributed across most brain regions and participating in approximately 40% of inhibitory synapses in adult vertebrates. marefa.org Its fundamental role is to reduce neuronal excitability, which it achieves by causing neuronal hyperpolarization and, consequently, decreasing the release of other neurotransmitters. nih.govmassbank.eu

Preclinical Pharmacodynamic Investigations and Behavioral Phenotypes in Animal Models

Effects on Ingestive Behaviors and Metabolism in Research Animal Models

Elfazepam has demonstrated notable effects on feed intake and digestive processes, particularly in ruminant species.

This compound is recognized for its ability to stimulate feed intake in ruminants, including sheep and cattle. Studies have shown that its administration can increase daily feed consumption jircas.go.jpwikipedia.orgjircas.go.jpnih.gov. This stimulatory effect extends to satiated animals, where intravenous injection of this compound has been reported to induce eating in sheep jircas.go.jp. The compound appears to increase the rate of eating by suppressing satiety mechanisms jircas.go.jp.

The duration and magnitude of this compound's effect on feed intake can vary depending on the diet. For instance, in sheep, an increase in feed intake was observed to last for seven days when animals were fed a concentrate diet. However, the response diminished five days after the initiation of administration in sheep fed a roughage diet alone jircas.go.jpjircas.go.jp. The stimulative effect of benzodiazepines on feed intake, including this compound, is thought to involve the action of gamma-aminobutyric acid (GABA) in the central nervous system jircas.go.jp. Furthermore, it has been suggested that this compound may reduce the sensitivity of rumen stretch receptors, contributing to its feed intake stimulating properties researchgate.net. During this compound administration, sheep did not exhibit abnormal behaviors such as hypnolepsy, and it has been reported to elicit a hunger-like response without inducing tranquilization jircas.go.jp.

Table 1: Effect of this compound on Feed Intake in Sheep

| Diet Type | Duration of Increased Feed Intake | Mechanism Implied |

| Concentrate | Up to 7 days jircas.go.jp | Suppression of satiety, potential GABA involvement jircas.go.jp |

| Roughage | Up to 5 days jircas.go.jp | Suppression of satiety, potential GABA involvement jircas.go.jp |

| Restricted Feed | Increased eating rate jircas.go.jp | Suppression of satiety jircas.go.jp |

Beyond its impact on feed intake, this compound has been shown to influence digestive physiology, specifically by suppressing gastric acid secretion wikipedia.orgwikipedia.orgdntb.gov.ua. Gastric acid plays a crucial role in the initial stages of digestion by creating an optimal pH for enzymatic activity and sterilizing ingested food msdmanuals.commhmedical.com. The suppression of gastric acid secretion by this compound suggests an alteration in the normal digestive cascade, which involves cephalic, gastric, and intestinal phases of regulation wikipedia.orgpressbooks.pub.

In ruminants, this compound administration has also been linked to an increase in crude fiber digestibility. This is attributed to a reduction in the passage rate of rumen digesta, which is induced by the suppression of rumen motility jircas.go.jp. Studies have also investigated rumen function during this compound-elicited feeding in sheep, further highlighting its influence on gastrointestinal dynamics jst.go.jp.

The increased feed intake and improved digestive efficiency observed with this compound administration contribute to enhanced growth characteristics in model organisms. For instance, this compound has been reported to stimulate the growth rate of cattle researchgate.net. Metabolic adaptations are fundamental processes by which organisms adjust cellular metabolism to physiological and pathological conditions, directly influencing growth and proliferation frontiersin.orgnih.govfrontiersin.org. While the precise molecular mechanisms of this compound's impact on broader metabolic adaptations beyond nutrient acquisition are not extensively detailed in the provided literature, the observed increase in feed consumption and digestibility inherently supports improved nutrient availability for growth.

Central Nervous System-Mediated Effects in Animal Models

As a benzodiazepine (B76468) derivative, this compound is presumed to exert central nervous system (CNS) effects characteristic of this drug class.

This compound is presumed to possess anxiolytic actions, similar to other benzodiazepines wikipedia.orgwikipedia.org. In preclinical research, anxiolytic-like effects in rodents are commonly assessed using various behavioral paradigms designed to measure anxiety-related behaviors. These include the elevated plus maze, the light/dark box, and the marble burying test cpn.or.krinotiv.comnih.gov. In the elevated plus maze, anxiolytic agents typically increase the time rodents spend in the open arms, which are perceived as more anxiogenic cpn.or.krinotiv.comnih.gov. Similarly, in the light/dark box test, anxiolytics are expected to increase the percentage of time spent in the brightly illuminated chamber cpn.or.krinotiv.com. While specific detailed findings for this compound in these particular assays are not provided, its classification suggests it would elicit similar anxiolytic-like responses.

This compound is also presumed to have sedative actions, consistent with its classification as a benzodiazepine wikipedia.orgwikipedia.org. Sedative effects in animal models are often evaluated through tests that measure decreased activity and sensitivity to the environment. Examples include the traction test and the fireplace test, where a longer time to re-establish posture or jump out of a tube indicates increased sedation unpad.ac.id.

Furthermore, benzodiazepines can induce deficits in motor coordination. These effects are typically assessed using tests such as the rotarod assay and the beam walking assay nih.govmdpi.com. The beam walking assay has been noted for its higher sensitivity in detecting benzodiazepine-induced motor coordination impairments compared to the rotarod test nih.gov. Although direct experimental data on this compound's sedative effects and motor coordination impairments in these specific tests are not detailed, its pharmacological class implies such potential effects, which would be investigated using these established preclinical methodologies.

Electrophysiological Correlates of this compound Action in Neural Circuits

As a benzodiazepine derivative, this compound is presumed to exert its effects by modulating neuronal excitability within neural circuits. Benzodiazepines typically act as positive allosteric modulators of gamma-aminobutyric acid type A (GABA-A) receptors. wikipedia.orgnih.govnih.govnih.govabertay.ac.uknih.gov This interaction enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. nih.govnih.govabertay.ac.uk The binding of benzodiazepines to GABA-A receptors increases the frequency of chloride ion channel opening, leading to an influx of negatively charged chloride ions into the neuron. wikipedia.orgnih.govnih.govabertay.ac.uknih.gov This influx results in hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing its firing rate. wikipedia.orgnih.govnih.govabertay.ac.uk

While the general electrophysiological actions of benzodiazepines are well-established, specific detailed electrophysiological correlates of this compound's action in neural circuits are not extensively documented in the available research. Preclinical electrophysiological studies in animal models often involve techniques such as patch-clamp recordings or multi-electrode array recordings to monitor neuronal activity and synaptic transmission. nih.govguidetopharmacology.orgcycpeptmpdb.com These methods allow researchers to observe changes in membrane potential, firing patterns, and synaptic currents in response to drug administration, providing insights into how compounds like benzodiazepines alter neural circuit function.

Neurobiological Substrates of Observed Preclinical Pharmacological Actions

The preclinical pharmacological actions of this compound, particularly its orexigenic effects, are underpinned by its influence on specific neurobiological substrates within the central nervous system.

Brain Region-Specific Activation and Deactivation Patterns in Animal Models

Investigation into brain region-specific activation and deactivation patterns in animal models often employs techniques such as c-Fos expression analysis and neuroimaging. C-Fos is an immediate early gene that serves as a widely used marker for cellular activity in both neurons and glial cells in response to various stimuli, allowing for the mapping of activated brain areas. wikipedia.orgwikipedia.orgmims.com Neuroimaging techniques, including functional magnetic resonance imaging (fMRI) and single-photon emission computed tomography (SPECT), provide non-invasive means to visualize whole-brain activity patterns in living animals.

Involvement of GABAergic Neurotransmission in Behavioral Responses in Animal Studies

The stimulative effect of this compound on feed intake in animals is considered to involve the action of gamma-aminobutyric acid (GABA) in the central nervous system. wikidoc.org Benzodiazepines, including this compound, exert their effects by enhancing GABAergic neurotransmission. wikipedia.orgnih.govnih.govnih.govabertay.ac.uknih.gov This enhancement occurs through the positive allosteric modulation of GABA-A receptors, which are ligand-gated chloride channels. wikipedia.orgnih.govnih.govnih.govabertay.ac.uk By increasing the frequency of chloride channel opening, benzodiazepines amplify the inhibitory signals transmitted by GABA, leading to a reduction in neuronal excitability. wikipedia.orgnih.govnih.govabertay.ac.uk

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system and is widely distributed throughout various brain regions. nih.gov Its pathways are found in areas critical for regulating behavior, motor control, mood, sleep, and appetite, including the amygdala, hippocampus, hypothalamus, and prefrontal cortex. Studies on other benzodiazepines, such as phenazepam, have demonstrated clear stimulatory effects on feeding behavior in animal models in a GABA-dependent manner, activating both orthosteric (GABA binding site) and allosteric (benzodiazepine binding site) mechanisms of GABA-A receptors. This suggests that this compound's orexigenic properties likely stem from its ability to modulate these crucial GABAergic pathways, influencing the neural circuits involved in appetite and feeding regulation.

Quantitative Structure Activity Relationships Qsar and Ligand Design for Elfazepam Derivatives

Computational Approaches to Elfazepam-GABA-A Receptor Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are vital for elucidating the intricate interactions between this compound derivatives and the GABA-A receptor nih.govnih.govresearchgate.netnih.gov. These techniques allow researchers to predict how a ligand binds to a receptor, the strength of this binding (binding affinity), and the conformational changes that may occur upon binding nih.govnih.govresearchgate.netnih.govfrontiersin.org.

Molecular docking studies, for instance, can predict the preferred orientation and conformation of this compound derivatives within the benzodiazepine (B76468) binding site of the GABA-A receptor nih.govresearchgate.netnih.gov. This site is located at the interface of the α and γ subunits, typically α+/γ- interfaces, with the most common receptor subtype being α1β2γ2 wikipedia.orgnih.govnih.govplos.org. Homology models of the GABA-A receptor, often based on crystal structures of homologous proteins like Acetylcholine binding protein (AChBP) or cryo-electron microscopy (cryo-EM) structures of GABA-A receptor subtypes (e.g., α1β3γ2L), are frequently used for these simulations nih.govplos.orgnih.gov.

Molecular dynamics simulations provide a more dynamic view, simulating the movement of atoms and molecules over time, allowing for the observation of stable binding modes and the flexibility of both the ligand and the receptor nih.govfrontiersin.orgnepjol.info. These simulations can reveal how this compound and its analogues induce conformational changes that lead to the potentiation of GABAergic signaling, such as the opening of the chloride ion channel wikipedia.orgnih.gov. Studies on other benzodiazepines, like diazepam, have shown that they bind in intersubunit pockets between transmembrane helices, potentially affecting pore opening mdpi.com.

Identification of Key Pharmacophoric Features for Receptor Binding Affinity

Pharmacophoric features are the essential steric and electronic properties of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response nih.govmdpi.com. For benzodiazepines, including this compound, key pharmacophoric features influencing GABA-A receptor binding affinity have been identified through QSAR and pharmacophore modeling nih.govplos.orgnih.goveijppr.com.

Common pharmacophoric elements often include:

Hydrophobic groups : These are crucial for interactions with hydrophobic pockets within the binding site nih.govmdpi.com. For instance, the C5-phenyl group of 1,4-benzodiazepines is typically oriented parallel to the plasma membrane within the binding pocket, engaging in aromatic interactions with residues like α1F99, α1H101, α1Y159, and γ2F99 nih.govplos.org.

Hydrogen bond acceptors : The carbonyl group of the diazepine (B8756704) ring is often positioned to form hydrogen bonds across the α1/γ2 interface, with residues such as α1T206 and γ2T142 being important plos.org.

Halogen atoms : The presence and position of halogen atoms, such as chlorine at the C7 position in many benzodiazepines, can significantly impact binding affinity and selectivity, potentially forming halogen bonds with specific amino acid residues (e.g., α1 histidine 102) nih.gov.

QSAR models have successfully identified these features, demonstrating that subtle structural changes can lead to significant differences in binding affinity and activity nih.govmdpi.com. For example, the non-classical bioisosteric replacement of a chlorine atom at C7 with an ethinyl group has been shown to result in increased selectivity for α5-containing GABA-A receptors nih.gov.

Design and Synthesis of Novel this compound Analogues for Targeted Receptor Subtypes

The understanding of GABA-A receptor subunit composition and its correlation with specific pharmacological effects has driven the design and synthesis of novel this compound analogues aimed at targeted receptor subtypes wikipedia.orgnih.govmdpi.comnih.gov. The GABA-A receptor is a pentameric complex composed of various subunits (α1-6, β1-3, γ1-3, δ, ε, π, θ, ρ1-3), with the α1β2γ2 subtype being the most prevalent in the human CNS wikipedia.orgnih.govplos.orgmdpi.com. Different α subunits mediate distinct pharmacological effects: α1-containing receptors are primarily associated with sedation and amnesia, while α2- and α3-containing receptors mediate anxiolytic effects, and α5-containing receptors are implicated in cognition wikipedia.orgnih.govnih.govcardiff.ac.ukgoogle.com.

The goal of designing novel this compound analogues is to achieve subtype selectivity, thereby separating desired therapeutic effects (e.g., anxiolysis) from undesirable side effects (e.g., sedation) nih.govcardiff.ac.uk. This involves rational drug design strategies where modifications to the this compound scaffold are guided by QSAR insights and molecular docking predictions nih.govnih.gov. For instance, "scaffold hopping" exercises can explore new chemical spaces by replacing parts of the molecule while maintaining or improving biological activity herts.ac.uk.

Researchers synthesize compounds with specific structural modifications to influence their interaction with particular α subunits. This can involve altering substituents on the benzodiazepine ring system or introducing novel heterocyclic moieties nih.govnih.gov. The synthesized compounds are then evaluated for their binding affinity to different recombinant GABA-A receptor subtypes to confirm their selectivity profiles nih.govmdpi.com.

Predictive Modeling for Pharmacological Potency and Selectivity of Derivatives

Predictive modeling, often utilizing QSAR and machine learning techniques, plays a crucial role in forecasting the pharmacological potency and selectivity of this compound derivatives before their actual synthesis and experimental testing nih.govherts.ac.uknih.govdiva-portal.orgjmchemsci.com. These models leverage the relationships identified between chemical structure and biological activity to prioritize compounds with the highest likelihood of success.

Common predictive modeling approaches include:

Multiple Linear Regression (MLR) : A statistical method used in QSAR to develop linear equations relating molecular descriptors to biological activity openbioinformaticsjournal.com.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) : 3D-QSAR techniques that use steric and electrostatic fields (CoMFA) or additional fields like hydrophobic and hydrogen bond donor/acceptor fields (CoMSIA) to map the molecular features influencing activity in 3D space openbioinformaticsjournal.comnih.gov. These methods generate contour maps that visually represent regions where specific molecular features are favorable or unfavorable for binding openbioinformaticsjournal.comnih.gov.

Machine Learning (ML) : Advanced algorithms that can identify complex, non-linear relationships within large datasets of chemical structures and their activities diva-portal.org. ML-based QSAR models can predict binding affinity and activity with high reliability nih.govherts.ac.ukdiva-portal.org.

These predictive models are validated using internal consistency checks and external test sets of compounds nih.gov. A good predictive model will show strong correlation between predicted and experimentally observed activities, allowing for the virtual screening of large compound libraries to identify potential candidates with desired potency and subtype selectivity nih.govherts.ac.uknih.govdiva-portal.orgjmchemsci.com. For instance, QSAR models have been successfully used to predict high biological activity and binding affinity for various designer benzodiazepines nih.govherts.ac.uk.

Advanced Analytical Methodologies for Elfazepam Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic techniques are fundamental for separating Elfazepam from complex mixtures and quantifying its presence in research samples. These methods leverage differential partitioning between a stationary phase and a mobile phase to achieve high-resolution separations.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and versatile technique for the separation and quantification of benzodiazepines, including this compound, in various research matrices nih.govresearchgate.net. A significant advantage of HPLC over gas chromatography for benzodiazepines is its ability to analyze molecules without exposing them to thermal degradation, thus often eliminating the need for derivatization reactions nih.gov. Sample preparation for HPLC is typically straightforward, often involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) nih.govnih.gov.

Typical HPLC setups for benzodiazepine (B76468) analysis employ a reverse-phase C18 column nih.govnih.govmdpi.comresearchgate.netresearchgate.net. Mobile phases commonly consist of mixtures of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent such as methanol (B129727) or acetonitrile (B52724) nih.govnih.govmdpi.comresearchgate.netresearchgate.net. Detection is frequently achieved using UV detectors, often with a photodiode array (DAD) for spectral information, or by coupling with mass spectrometry (HPLC-MS or HPLC-MS/MS) for enhanced identification and quantification nih.govnih.govmdpi.comresearchgate.neten-academic.com.

Research findings for benzodiazepines generally demonstrate high linearity, precision, and accuracy. For instance, methods for simultaneous determination of various benzodiazepines in human plasma have shown linearity over concentration ranges such as 30–1200 ng mL⁻¹ with correlation coefficients (r) greater than 0.9900 nih.gov. Limits of quantification (LOQs) can be as low as 30 ng mL⁻¹ in plasma, with within-day and between-day precision and accuracy (CV% and E%) typically below 15% nih.gov. Recoveries generally range above 55-65% for benzodiazepines in plasma nih.gov.

Table 1: Illustrative HPLC Parameters and Performance for Benzodiazepine Analysis (Applicable to this compound Research)

| Parameter | Typical Range/Value | Reference |

| Column | C18 reverse phase (e.g., 150-250 mm x 4.6 mm, 5 µm) | nih.govmdpi.comresearchgate.netresearchgate.net |

| Mobile Phase | Aqueous buffer (e.g., phosphate buffer pH 6.0-7.0) : Organic solvent (Methanol/Acetonitrile) | nih.govnih.govmdpi.comresearchgate.net |

| Flow Rate | 0.8 – 1.0 mL min⁻¹ | nih.govmdpi.comresearchgate.net |

| Detection Wavelength | 214 – 254 nm (UV/DAD) | mdpi.comresearchgate.netresearchgate.net |

| Linearity (R²) | > 0.9900 – 0.9992 | nih.govmdpi.com |

| LOQ (in plasma) | 30 – 50 ng mL⁻¹ | nih.govmdpi.com |

| Recovery | > 55% – 107.5% | nih.govmdpi.com |

| Precision (RSD%) | < 4% – 15% | nih.govmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed for the examination of volatile and semi-volatile compounds, including various benzodiazepines, in research samples nih.govnih.govmdpi.comtechnologynetworks.comnih.govfilab.fr. It is particularly useful for screening, identification, and quantification nih.govtechnologynetworks.comfilab.fr. The technique involves separating compounds in the gas phase based on their boiling points and interactions with the stationary phase, followed by mass spectrometric detection to provide molecular and structural information filab.frasccollegekolhar.in.

Sample preparation for GC-MS often includes extraction methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) nih.govmdpi.com. For some benzodiazepines, derivatization (e.g., silylation) may be employed to improve volatility or chromatographic behavior, although it's crucial to note that derivatization can sometimes lead to artifact formation or rearrangement reactions for certain benzodiazepines, potentially resulting in false positives for related compounds nih.gov.

GC-MS systems typically operate in electron impact (EI) mode, and quantification is often performed using selective ion monitoring (SIM) mode, which enhances sensitivity and specificity nih.govnih.gov. The use of analyte protectants, such as sorbitol, has been shown to significantly improve the calibration linearity and signal intensity for challenging benzodiazepine analytes by reducing active sites in the GC flowpath, thereby enhancing analyte recovery, especially at low concentrations technologynetworks.com.

Validated GC-MS methods for benzodiazepines in whole blood have achieved limits of detection (LODs) from 5 to 50 ng/mL and limits of quantification (LOQs) of 50 ng/mL or less, with linear ranges up to 1000 ng/mL (r² > 0.990) nih.gov. Precision, expressed as coefficient of variation (CV) for replicate analyses, can be less than 4% nih.gov.

Table 2: Illustrative GC-MS Parameters and Performance for Benzodiazepine Analysis (Applicable to this compound Research)

| Parameter | Typical Range/Value | Reference |

| Column | Capillary column (e.g., Agilent HP-ULTRA 1) | nih.govnih.gov |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | ~0.9 mL/min | nih.gov |

| Ionization Mode | Electron Impact (EI) | nih.govtechnologynetworks.com |

| Detection Mode | Selected Ion Monitoring (SIM) or SRM (GC-MS/MS) | nih.govtechnologynetworks.comnih.gov |

| LOD (in blood/urine) | 5 – 50 ng/mL (GC-MS), 0.30 – 1.50 ng mL⁻¹ (GC-MS/MS) | nih.govmdpi.com |

| LOQ (in blood) | ≤ 50 ng/mL | nih.gov |

| Linearity (R²) | > 0.990 | nih.gov |

| Precision (CV/RSD%) | < 4% – 10% | nih.govmdpi.com |

Spectroscopic and Spectrometric Approaches in Compound Research

Spectroscopic and spectrometric approaches are crucial for elucidating the molecular structure of this compound, characterizing its properties, and identifying impurities, providing complementary information to chromatographic techniques researchgate.net.

Both one-dimensional (1D) NMR techniques, such as proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, are routinely used for initial structural determination researchgate.net. For more complex structures or to resolve ambiguities, two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) provide crucial connectivity and spatial information, aiding in the complete assignment of signals and confirmation of the compound's three-dimensional arrangement researchgate.net. Advances in NMR, including dissolution dynamic nuclear polarization (d-DNP), have also enhanced sensitivity for natural abundance ¹³C in metabolomics studies, which could be relevant for studying this compound's metabolic pathways frontiersin.org. NMR is also a valuable tool in untargeted metabolomics for the identification of unknown metabolites by combining with MS/MS prediction osti.gov.

Mass Spectrometry (MS) is an essential technique for the molecular characterization of this compound and the profiling of its impurities. MS provides highly sensitive and specific information about the molecular weight of the compound and its fragments, which is critical for confirming identity and detecting related substances researchgate.netnih.govnih.gov.

When coupled with chromatographic techniques, such as HPLC-MS or GC-MS/MS, MS becomes an even more powerful tool for comprehensive analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are frequently used for benzodiazepines, enabling the simultaneous determination of multiple residues with high sensitivity and rapid analysis times nih.govmdpi.comresearchgate.netjfda-online.com. These coupled techniques are invaluable for identifying and quantifying trace impurities, degradation products, and metabolites, providing a detailed impurity profile osti.govnih.govresearchgate.netjfda-online.com.

Different ionization techniques, such as electrospray ionization (ESI) for LC-MS and electron impact (EI) for GC-MS, are chosen based on the compound's properties and the analytical objective nih.govtechnologynetworks.comnih.govjfda-online.com. Various mass analyzers, including triple quadrupole (QqQ) systems, are employed for their ability to perform tandem MS (MS/MS), which provides characteristic fragmentation patterns for definitive identification and quantification in complex matrices technologynetworks.comnih.govnih.govresearchgate.netjfda-online.com. For instance, UHPLC-MS/MS methods for benzodiazepines in environmental water and sediment have shown LODs in the low µg/L range and good recoveries researchgate.net.

Immunoassays and Biosensor Technologies in Preclinical Research Assays

Immunoassays and biosensor technologies offer rapid, sensitive, and often high-throughput methods for detecting and quantifying compounds like this compound in preclinical research assays, particularly in biological matrices.

Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA), Radioimmunoassays (RIA), and Lateral Flow Assays (LFA), are widely used for screening and quantitative analysis of benzodiazepines nih.gov. These assays rely on the specific binding between an antigen (the compound of interest, e.g., this compound) and an antibody. They are known for their sensitivity and ease of use, making them suitable for initial screening in preclinical studies mabtech.com. In the context of therapeutic proteins, immunoassays are critical for assessing anti-drug antibodies (ADA) and immunogenicity, which can impact drug exposure and interpretation of pharmacokinetic and toxicokinetic data researchgate.netgyrosproteintechnologies.comgyrosproteintechnologies.comresearchgate.net. While generally effective for screening, immunoassays may sometimes face limitations such as potential cross-reactivities with structurally similar compounds researchgate.net.

Biosensor technologies represent an emerging and promising area for the rapid and selective detection of benzodiazepines, even at ultra-low levels, often utilizing nanomaterial-based platforms researchgate.netmdpi.comwestlake.edu.cn. These devices are designed for continuous monitoring and can offer exceptional sensitivity and selectivity with minimal sample volumes researchgate.netwestlake.edu.cnresearchgate.net. Electrochemical biosensors, for example, capitalize on changes in electrical properties induced by biochemical reactions, providing swift and sensitive measurements through amperometric, potentiometric, or impedimetric methods mdpi.com. While direct research on this compound-specific biosensors was not found in the provided search results, the advancements in biosensor development for other benzodiazepines and various biomarkers indicate their potential applicability for this compound research, particularly in areas requiring real-time or point-of-care analysis in preclinical settings researchgate.netwestlake.edu.cnresearchgate.netmdpi.com.

Sample Preparation Strategies for Biological Matrices in Preclinical Studies

Several advanced analytical methodologies have been developed and optimized for the extraction of benzodiazepines from various biological samples, such as plasma, urine, blood, and even hair wikipedia.orgscribd.comnih.govwikipedia.orgmims.comwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikidoc.orguni.lu. While specific detailed research findings focusing solely on this compound's sample preparation in preclinical biological matrices are not extensively documented in current literature, the principles and techniques applied to other benzodiazepines are broadly applicable due to their shared chemical characteristics and pharmacokinetic behaviors.

Key Sample Preparation Techniques

The selection of an appropriate sample preparation technique is paramount and often depends on the specific biological matrix, the concentration range of the analyte, and the downstream analytical instrument (e.g., HPLC, GC-MS/MS, LC-MS/MS). Common strategies employed for benzodiazepines include:

Liquid-Liquid Extraction (LLE): LLE is a traditional and widely used technique that involves the partitioning of analytes between two immiscible liquid phases—typically an aqueous biological sample and an organic solvent scribd.com. This method is effective for isolating low-molecular-weight molecules and can be optimized by adjusting the pH of the aqueous phase to favor the extraction of basic compounds like many benzodiazepines into the organic layer wikipedia.orgnih.gov. The organic phase is then evaporated, and the residue is reconstituted in a suitable solvent for analysis. For instance, LLE has been successfully applied for diazepam extraction from plasma and urine, often involving diethyl ether or ethyl acetate (B1210297) as organic solvents, with pH adjustment for urine samples nih.gov.

Solid Phase Extraction (SPE): SPE is a versatile and popular technique that utilizes a solid sorbent to selectively retain analytes while allowing matrix interferences to pass through scribd.commims.com. After washing, the analytes are eluted with a strong solvent. SPE offers advantages such as higher selectivity, reduced solvent consumption, and cleaner extracts compared to LLE scribd.com. It is a common method for benzodiazepine analysis due to their polarity and non-volatility uni.lu.

Solid Phase Microextraction (SPME): SPME is a solvent-free or minimal-solvent sample preparation technique where a fused silica (B1680970) fiber coated with an extracting phase is exposed to the sample, allowing analytes to partition onto the fiber. It is then desorbed, typically thermally (for GC) or by solvent (for HPLC), into the analytical instrument scribd.com. SPME has been successfully used for various benzodiazepines in urine and plasma, demonstrating sufficient enrichment for bioanalysis, though sometimes requiring protein precipitation for plasma samples to improve recovery wikipedia.org.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized LLE technique that involves the rapid injection of a small volume of extraction solvent and a dispersive solvent into an aqueous sample, forming a cloudy solution with a large surface area for efficient analyte extraction scribd.comwikipedia.org. After centrifugation, the sedimented organic phase containing the analytes is collected. This technique is noted for its speed, simplicity, and cost-effectiveness wikipedia.org.

Protein Precipitation (PP): PP is a straightforward and rapid method primarily used to remove proteins from biological matrices, which can interfere with downstream analytical techniques, particularly mass spectrometry mims.comwikipedia.org. While it simplifies the matrix, it may not offer the same level of analyte enrichment or removal of other interferences as extraction-based methods. However, it is often a preliminary step before more selective extraction or direct injection scribd.com.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe): Originally developed for pesticide residue analysis in food, QuEChERS has been adapted for drug analysis in biological matrices. This technique involves initial extraction with an organic solvent (e.g., acetonitrile) followed by a cleanup step using various sorbents to remove matrix interferences. It has shown increased recoveries for benzodiazepines in biological fluids like blood and urine wikipedia.orguni.lu.

Detailed Research Findings and Performance Metrics

The efficacy of these sample preparation strategies is evaluated through various validation parameters, including linearity, precision (intra-day and inter-day repeatability), accuracy (recovery), and limits of detection (LOD) and quantification (LOQ). The following table summarizes typical performance metrics observed for different benzodiazepines using these methodologies in biological matrices, providing insights into the capabilities of these advanced techniques relevant to preclinical this compound research.

Table 1: Performance Metrics of Sample Preparation and Analytical Methods for Benzodiazepines in Biological Matrices

| Benzodiazepine(s) | Sample Preparation Method | Biological Matrix | Analytical Technique | Linearity Range | LOD/DL | LOQ/QL | Recovery (%) | Precision (%RSD) | Source |

| Diazepam | LLE | Plasma, Urine | HPLC | 50–500 ng/mL | Plasma: 8.3 ng/mL, Urine: 8.2 ng/mL | Plasma: 27.5 ng/mL, Urine: 26 ng/mL | Not specified | 1.77–9.60 | nih.gov |

| Various Benzodiazepines (e.g., Alprazolam, Clonazepam, Diazepam, Lorazepam, Oxazepam, Nordiazepam, Temazepam, Flunitrazepam) | LLE, SPE, SPME, DLLME, PP, QuEChERS | Plasma, Urine, Blood, Hair, Tissue | HPLC, GC-MS, LC-MS/MS, HPTLC | Varies by method and compound | Varies by method and compound | Varies by method and compound | Typically >80% for optimized methods | Typically <10% for optimized methods | wikipedia.orgscribd.comnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orguni.luwikidata.org |

| Nine Benzodiazepines and Zolpidem | Supramolecular Solvents + LLE | Human Urine, Blood | GC-MS/MS | Not specified | 0.30–1.50 ng/mL | Not specified | 80.74–95.84 (Blood) | <10 | scribd.com |

| Benzodiazepines | LLE | Human Plasma | RPLC/DAD | Not specified | Std: 1.78–5.59 ng/mL, Plasma: 4.16–6.34 ng/mL | Not specified | 96.5–107.5 | <4.0 | scribd.com |

| Phenazepam, Etizolam, Flubromazepam, Diclazepam | DLLME | Urine | GC-QQQ-MS | Not specified | 1–3 ng/mL | Not specified | Not specified | <5.9 | scribd.com |

| Oxazepam, Diazepam, Nordiazepam, Flunitrazepam, Alprazolam | SPME | Human Urine, Plasma | GC | Linear over range of samples | Urine: 0.01–0.45 µmol/L, Plasma: 0.01–0.48 µmol/L | Not specified | Not specified | Not specified | wikipedia.org |

| Alprazolam | LLE | Plasma, Urine | HPTLC | 0.1–2 µ g/spot | 50 ng | 100 ng | Not specified | Demonstrated | wikipedia.org |

These findings highlight the adaptability and effectiveness of various sample preparation techniques in achieving the necessary sensitivity and selectivity for benzodiazepine analysis in complex biological matrices, which are directly relevant to preclinical studies involving compounds like this compound. The choice of method often depends on the specific analytical requirements, available resources, and the nature of the biological matrix under investigation.

Emerging Research Directions and Methodological Innovations for Elfazepam Studies

High-Throughput Screening Methodologies for Benzodiazepine (B76468) Ligands

High-throughput screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid, automated testing of vast numbers of chemical compounds against a specific biological target. bmglabtech.com In the context of benzodiazepine research, HTS is instrumental in identifying novel ligands, such as Elfazepam, that interact with GABA-A receptors. This process typically involves miniaturization, automation, and sophisticated assay readouts to quickly assess the biological or biochemical activity of large compound libraries. bmglabtech.com

The primary objective of HTS is to identify "hits" or "leads"—compounds that demonstrate a desired effect on the target. bmglabtech.com These initial findings then serve as the foundation for further optimization in the drug discovery pipeline. bmglabtech.com An innovative workflow for discovering high-affinity ligands for the benzodiazepine-binding site on GABA-A receptors integrates functional data into structure-based virtual screening. nih.gov This approach has proven to dramatically enhance the performance of virtual screening, leading to the identification of lead compounds with diverse scaffolds. nih.gov

Several technologies are employed in HTS for benzodiazepine ligands, including:

Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP), and Homogeneous Time-Resolved Fluorescence (HTRF) are used to measure the binding of ligands to receptors. researchgate.net

Biochemical Assays: These assays directly measure the effect of a compound on the biochemical activity of the target protein.

Cell-Based Assays: These provide a more physiologically relevant context by testing compounds on living cells that express the target receptor.

While HTS is a powerful tool for lead identification, it is important to note that it does not typically assess properties like toxicity or bioavailability, which are critical for drug development. bmglabtech.com

Advanced Imaging Techniques for In Vivo Receptor Occupancy in Animal Models

Understanding how a drug interacts with its target in a living organism is crucial for predicting its efficacy and side effects. Advanced imaging techniques allow for the non-invasive visualization and quantification of benzodiazepine receptor occupancy in real-time within animal models.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are two key modalities used for these in vivo studies. nih.gov These techniques utilize radiolabeled ligands, or "tracers," that bind to the benzodiazepine receptors in the brain. By detecting the radiation emitted by these tracers, researchers can create detailed maps of receptor distribution and measure the degree to which a drug like this compound occupies these receptors.

A commonly used tracer is [3H]Ro 15-1788 (Flumazenil). nih.gov Studies in mice have demonstrated a correlation between the brain concentrations of benzodiazepines like clonazepam and lorazepam and their receptor occupancy. nih.gov This in vivo determination of potency can be more predictive of clinical efficacy than in vitro methods because it accounts for factors such as plasma protein binding, blood-brain barrier penetration, and metabolism. nih.gov

The data obtained from these imaging studies are invaluable for:

Determining the relationship between drug dose, receptor occupancy, and pharmacodynamic effects.

Optimizing dosing regimens to achieve therapeutic effects while minimizing side effects.

Comparing the in vivo potency of different benzodiazepine compounds.

Genetic and Optogenetic Tools for GABA-A Receptor Subunit Specificity Research

The diverse pharmacological effects of benzodiazepines arise from their interaction with different subtypes of the GABA-A receptor. These receptors are composed of various subunits (e.g., α, β, γ), and the specific combination of these subunits determines the receptor's properties and its sensitivity to different drugs.

Genetic tools , particularly "knock-in" mouse models, have been instrumental in dissecting the function of specific GABA-A receptor subunits. tocris.com By introducing a point mutation in the gene encoding a particular α-subunit, researchers can render the resulting receptors insensitive to benzodiazepines. tocris.com This allows them to attribute specific pharmacological effects to individual subunits. For example, this approach has helped to establish that the sedative effects of benzodiazepines are primarily mediated by α1-containing receptors, while the anxiolytic effects are associated with α2-subunits. tocris.comnih.gov

Optogenetics offers an even more precise level of control over GABA-A receptor activity. This cutting-edge technique involves genetically modifying specific neurons to express light-sensitive proteins. By shining light of a specific wavelength on these neurons, researchers can activate or inhibit their activity with high temporal and spatial precision. A recently developed optogenetic toolkit for controlling GABA-A receptors utilizes photoswitchable ligands that can be turned on or off with light, allowing for the precise manipulation of synaptic inhibition in vivo.

These genetic and optogenetic approaches are providing unprecedented insights into the roles of different GABA-A receptor subtypes in mediating the effects of benzodiazepines like this compound. This knowledge is crucial for the development of next-generation drugs with greater subtype selectivity and, consequently, fewer off-target effects.

Theoretical Pharmacological Considerations and Mechanistic Hypotheses in Benzodiazepine Research

The fundamental mechanism of action of benzodiazepines is to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. ub.edunih.gov Benzodiazepines act as positive allosteric modulators, meaning they bind to a site on the receptor that is distinct from the GABA binding site and increase the receptor's affinity for GABA. frontiersin.orgmdpi.com This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability. frontiersin.org

Several mechanistic hypotheses are being explored to explain the nuances of benzodiazepine action and the development of phenomena like tolerance and dependence. One area of active research is the concept of "uncoupling," where chronic exposure to a benzodiazepine leads to a functional uncoupling between the benzodiazepine binding site and the GABA binding site on the receptor. Other proposed mechanisms for tolerance include receptor downregulation, degradation of receptor subunits, and changes in the expression of genes encoding these subunits. researchgate.net

The anxiolytic effects of benzodiazepines are thought to be mediated by their action on BZ2 receptors in the limbic system, while their muscle relaxant properties are attributed to their effects in the spinal cord and motor neurons. ub.edu The varying affinities of different benzodiazepines for specific GABA-A receptor subunit combinations explain their distinct pharmacological profiles. ub.edu

Conclusion: Synthesis of Research Findings and Future Academic Perspectives

Integration of Molecular, Preclinical, and Computational Insights in Elfazepam Research

This compound, a benzodiazepine (B76468) derivative, has been academically investigated for its distinct pharmacological profile, which stems from its core benzodiazepine ring alongside specific structural modifications such as an ethylsulfonyl group and a fluorophenyl ring. ontosight.ai At a molecular level, this compound is understood to exert its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a common mechanism among compounds in its class that leads to sedative and anxiolytic properties. ontosight.ai

Preclinical research has extensively highlighted this compound's potent capabilities as a feed intake stimulant across a diverse range of animal species, including horses, cattle, sheep, dogs, pigs, cats, and rats, whether administered intravenously or orally. oup.comoup.com These studies demonstrate its capacity to overcome various feeding inhibitors, such as those induced by amphetamine, heat stress, diet bulk, protein deficiency, and aversive flavor characteristics. oup.comoup.com Furthermore, this compound has been observed to improve feed efficiency in cattle and sheep, albeit with variable responses, and has shown success in enhancing the performance of young animals transitioning to solid feedstuffs, as well as in treating anorexias associated with disease states. oup.comoup.com Its administration has also been linked to an increased eating rate and a decreased chromium passage rate through the gut in sheep. jircas.go.jp Beyond its orexigenic effects, this compound has been noted to suppress gastric acid secretion and reduce ruminal and abomasal motility and secretory functions in animals. oup.comoup.comwikipedia.org

Computational studies have begun to contribute to the understanding of this compound's interactions, particularly within the broader context of designer benzodiazepines. These studies leverage methodologies such as pharmacophore mapping, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis to predict the biological activity and binding affinity of molecules to various receptors. cosector.comherts.ac.uk this compound, for instance, has been included in docking studies aimed at assessing the binding affinity of designer benzodiazepines to opioid receptors. cosector.com Such in silico approaches offer a valuable preliminary step in drug development by providing insights into potential molecular interactions and guiding subsequent in vitro and preclinical investigations. cosector.com

Identification of Gaps and Unanswered Questions in the Academic Study of this compound

Despite the existing body of research, several critical gaps and unanswered questions persist in the academic understanding of this compound. A primary area requiring further elucidation is the precise central nervous system site and the exact molecular mechanism of action responsible for its pronounced feed intake stimulant properties. oup.comoup.comwikipedia.org While its interaction with GABA-A receptors is established for its anxiolytic and sedative effects, the specific GABAergic pathways or other neurochemical systems mediating its orexigenic activity remain to be fully characterized. ontosight.aijircas.go.jp

Furthermore, the variability observed in feed efficiency responses in preclinical studies suggests a need for deeper investigation into the factors influencing this compound's efficacy. oup.comoup.com This could include exploring genetic predispositions, dietary compositions, or environmental conditions that may modulate its effects. While general benzodiazepine binding sites have been identified in human brains, comparable detailed work specifically for this compound in other animal models is noted as a gap. oup.com The current academic literature also lacks comprehensive bioactivity summaries for this compound in publicly accessible chemical databases like ChEMBL. ebi.ac.uk

Proposed Future Research Avenues and Methodological Frameworks for this compound Derivatives

Future academic research on this compound and its derivatives should prioritize addressing the identified gaps to deepen scientific understanding and potentially uncover novel therapeutic applications. A key research avenue involves the precise mapping of the central nervous system sites and molecular targets responsible for this compound's orexigenic effects. This could involve advanced neuroimaging techniques, targeted receptor knockout or knockdown studies, and detailed electrophysiological investigations to pinpoint the specific neuronal circuits and receptor subtypes (e.g., specific GABA-A receptor isoforms) that mediate its appetite-stimulating actions.

Computational methodologies offer a powerful framework for the rational design and prediction of novel this compound derivatives. Techniques such as molecular docking, molecular dynamics simulations, and advanced QSAR modeling can be employed to predict the binding affinity and selectivity of new compounds for specific receptors, including GABA-A receptor subtypes and other potential targets involved in appetite regulation. "Scaffold hopping" exercises, guided by computational predictions, could explore novel chemical spaces to identify derivatives with enhanced efficacy, improved selectivity, or more predictable responses. herts.ac.uk

In preclinical research, the adoption of more sophisticated and predictive animal models, potentially incorporating "organ-on-a-chip" technologies or other in vitro systems that better mimic physiological complexity, could enhance the translational relevance of findings for this compound and its derivatives. acmedsci.ac.uknih.govzoores.ac.cn Investigating the factors contributing to the observed variability in preclinical responses, such as genetic background or gut microbiome composition, could lead to personalized approaches or the development of more consistently effective compounds. Furthermore, exploring potential multi-receptor activities of this compound derivatives using integrated computational and in vitro screening approaches could uncover unforeseen pharmacological profiles. herts.ac.uk Finally, systematic reviews and meta-analyses of existing preclinical data would be invaluable in synthesizing current knowledge, identifying subtle trends, and precisely defining the most promising directions for future academic inquiry into this compound and its analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.